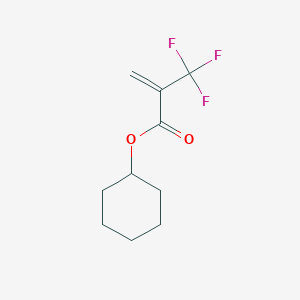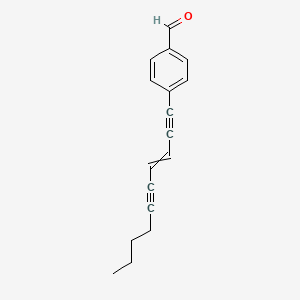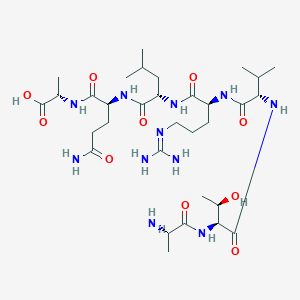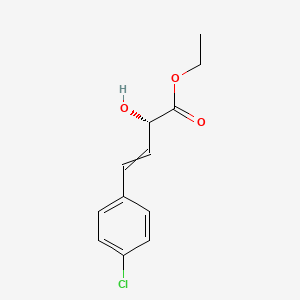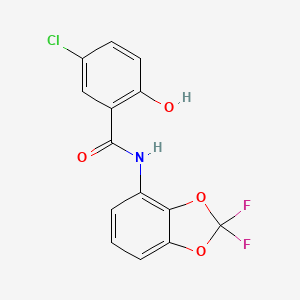![molecular formula C10H12N2O3 B14227179 Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate typically involves the condensation of 2-protected-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate. This reaction can yield two isomeric pyrido-oxazines depending on the reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include various substituted pyrido-oxazines, which can exhibit different biological activities depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with potential biological activities.
Benzo[b]pyrano[2,3-e][1,4]diazepine: Known for its cytotoxic action against various cell lines.
The uniqueness of this compound lies in its specific ring structure, which can confer distinct biological properties and make it a valuable scaffold for drug development.
特性
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-14-10(13)8-6-12-9-7(15-8)4-3-5-11-9/h3-5,8H,2,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVMMRMTEPICFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
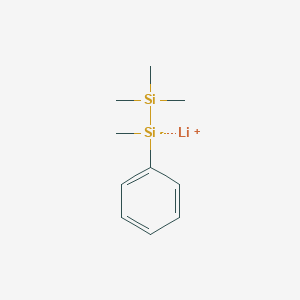

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
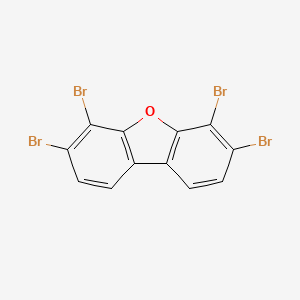
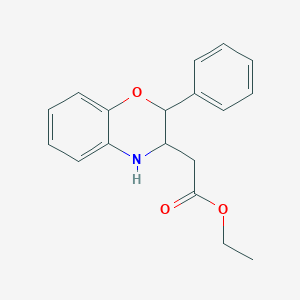
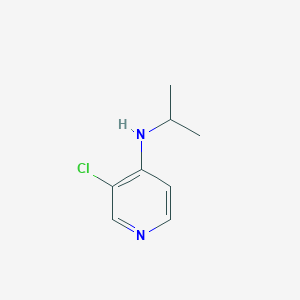
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
